molecular formula C5H12ClN3O B1376648 (Pyrrolidin-3-yl)urea hydrochloride CAS No. 1423032-78-3

(Pyrrolidin-3-yl)urea hydrochloride

Cat. No.: B1376648
CAS No.: 1423032-78-3
M. Wt: 165.62 g/mol
InChI Key: GJIQTYBFKDIDPW-UHFFFAOYSA-N
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Description

(Pyrrolidin-3-yl)urea hydrochloride is a chemical compound with the molecular formula C5H11N3O·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and urea, a compound with significant biological and industrial importance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyrrolidin-3-yl)urea hydrochloride typically involves the reaction of pyrrolidine with isocyanate derivatives under controlled conditions. One common method is the reaction of pyrrolidine with phenyl isocyanate, followed by hydrolysis to yield the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the continuous addition of reactants, precise temperature control, and efficient mixing to ensure high purity and yield. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(Pyrrolidin-3-yl)urea hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the urea moiety is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Alkyl halides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

(Pyrrolidin-3-yl)urea hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Pyrrolidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A parent compound with a five-membered nitrogen-containing ring, widely used in medicinal chemistry.

    Pyrrolidinone: A derivative with a carbonyl group, known for its biological activity and pharmaceutical applications.

    Pyrrolizidine: A bicyclic compound with significant pharmacological properties.

Uniqueness

(Pyrrolidin-3-yl)urea hydrochloride is unique due to its combination of the pyrrolidine ring and urea moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

pyrrolidin-3-ylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O.ClH/c6-5(9)8-4-1-2-7-3-4;/h4,7H,1-3H2,(H3,6,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIQTYBFKDIDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-78-3
Record name 1-(pyrrolidin-3-yl)urea hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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